molecular formula C25H27NO5S2 B5441211 (5Z)-5-(3-ethoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-ethoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5441211
M. Wt: 485.6 g/mol
InChI Key: KKSUGGKTSYZENN-KQWNVCNZSA-N
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Description

The compound (5Z)-5-(3-ethoxy-4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. It features a thiazolidinone core, which is known for its biological activity, and multiple ether linkages that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the reaction of a suitable aldehyde with a thioamide under acidic conditions. The subsequent steps involve the introduction of the benzylidene group and the ethoxy and methoxy substituents through etherification reactions. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The ether linkages can be cleaved under acidic or basic conditions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of new ether or ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiazolidinone derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazolidinone core can form hydrogen bonds with proteins or nucleic acids, potentially inhibiting their function. The ether linkages may also play a role in modulating the compound’s solubility and bioavailability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar cores but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different cores.

Uniqueness

This compound’s uniqueness lies in its combination of a thiazolidinone core with multiple ether linkages and a benzylidene group. This combination of features is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

(5Z)-5-[[3-ethoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5S2/c1-5-7-17-8-10-19(21(14-17)28-4)30-12-13-31-20-11-9-18(15-22(20)29-6-2)16-23-24(27)26(3)25(32)33-23/h5,8-11,14-16H,1,6-7,12-13H2,2-4H3/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSUGGKTSYZENN-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OCCOC3=C(C=C(C=C3)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C)OCCOC3=C(C=C(C=C3)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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